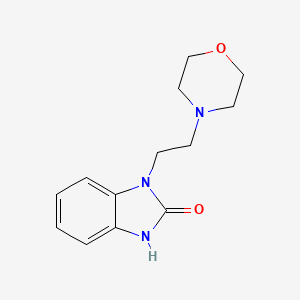
3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one: is a heterocyclic compound that features a benzimidazole core substituted with a morpholine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one typically involves the reaction of 2-aminobenzimidazole with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often employ alkyl halides or sulfonates as electrophiles.
Major Products: The major products of these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities.
科学的研究の応用
Chemistry: In chemistry, 3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-cancer agent, due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth.
類似化合物との比較
6-ethoxy-4-(2-morpholin-4-ylethyl)-2-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound also features a morpholine group and exhibits herbicidal activity.
N-cyclopropyl-4-methyl-3-(2-(2-morpholin-4-ylethyl)amino)quinazolin-6-ylbenzamide: This compound is studied for its potential as a kinase inhibitor.
Uniqueness: 3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one is unique due to its benzimidazole core, which imparts distinct biological activities compared to other morpholine-containing compounds. Its ability to inhibit specific enzymes makes it a valuable candidate for drug development.
特性
IUPAC Name |
3-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-13-14-11-3-1-2-4-12(11)16(13)6-5-15-7-9-18-10-8-15/h1-4H,5-10H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEAFCJCLSMPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














